Hidróxido de praseodimio

Descripción general

Descripción

Praseodymium trihydroxide is a compound that can be synthesized through various chemical routes. It is a precursor to other praseodymium compounds and can be converted into praseodymium oxide (Pr6O11) nanorods after calcination at high temperatures. The hydroxide form of praseodymium is of interest due to its potential applications in catalysis and materials science .

Synthesis Analysis

The synthesis of praseodymium compounds has been explored through different methods. Nanocrystalline praseodymium oxide, which is closely related to the hydroxide, has been prepared using a novel precipitation route involving praseodymium nitrate and triethylenetetramine with polyethylene glycol (PEG) . Praseodymium hydroxide nanorods were synthesized using a two-step approach starting from metallic praseodymium to form praseodymium chloride, which then reacted with KOH solution . Additionally, praseodymium superhydrides were synthesized under megabar pressures in laser-heated diamond anvil cells, demonstrating the versatility of praseodymium chemistry under extreme conditions .

Molecular Structure Analysis

The molecular structure of praseodymium compounds varies depending on the synthesis method and conditions. For instance, praseodymium oxide obtained via thermal decomposition of praseodymium acetate has been shown to form in cubic phase with uniform sphere-like shapes at certain temperatures . The praseodymium hydrogenselenite compound, Pr2(HSeO3)2(SeO3)2, has been characterized with an orthorhombic symmetry and a layered structure interconnected by hydrogen bonding .

Chemical Reactions Analysis

Praseodymium compounds participate in various chemical reactions. For example, praseodymium(III) anchored on CoFe2O4 magnetic nanoparticles has been used as an efficient heterogeneous magnetic nanocatalyst for the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives . The photocatalytic properties of praseodymium oxide have been investigated for the degradation of organic contaminants under ultraviolet light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of praseodymium compounds are influenced by their synthesis and molecular structure. Praseodymium oxide nanorods exhibit superior catalytic activity for CO oxidation when gold is loaded onto their surface . The optical properties of praseodymium oxide nanostructures have been studied, showing that the morphology and particle size can dramatically affect their photocatalytic activity . The thermal decomposition of praseodymium acetate in different gas atmospheres has been shown to affect the kinetics of intermediate product formation and the activity of the final product as a catalyst .

Aplicaciones Científicas De Investigación

Catalizador en reacciones químicas

Se ha descubierto que el hidróxido de praseodimio es un catalizador estable y activo para la reacción de desplazamiento de gas de agua . Promueve la dispersión y estabilización de las especies de oro, lo que es beneficioso para el diseño y preparación de catalizadores activos y estables para la catálisis heterogénea .

Producción de metales de alta resistencia

El praseodimio se utiliza comúnmente en la producción de metales de alta resistencia, como las aleaciones de aluminio . Esta aplicación aprovecha las propiedades únicas del praseodimio para mejorar la resistencia y durabilidad de los metales.

Agente colorante en vidrio y cerámica

El praseodimio se utiliza para producir pigmentos amarillos y rojos para pinturas, cerámicas y vidrio . Los colores vibrantes producidos por el praseodimio lo convierten en un componente valioso en la creación de materiales decorativos y funcionales.

Síntesis de nanobastones

Los nanobastones de this compound con diámetros de 12–30 nm y longitudes de 30–300 nm se pueden preparar mediante un proceso hidrotérmico . Estos nanobastones tienen una estructura hexagonal altamente cristalizada y son estables a bajas temperaturas .

Aleaciones especiales para motores de aviones

El praseodimio se utiliza en aleaciones especiales para motores de aviones . Las propiedades únicas del praseodimio, como su alto punto de fusión y resistencia a la corrosión, lo hacen ideal para su uso en entornos de alta tensión como los motores de aviones.

Mantas de gas

El praseodimio también se utiliza en las mantas de gas . Estas son cubiertas de malla, impregnadas con sales metálicas, que emiten luz brillante cuando se calientan con una llama. Las sales de praseodimio proporcionan una luz brillante y constante, lo que las hace ideales para esta aplicación.

Direcciones Futuras

Praseodymium hydroxide, as a hydroxyl- and O vacancy-rich support can promote the dispersion and stabilization of Au species, thus providing useful concepts for the design and preparation of active and stable catalysts for heterogeneous catalysis . Another study shows that praseodymium hydroxide nanorods exhibit superior catalytic activity for CO oxidation .

Mecanismo De Acción

Target of Action

Praseodymium hydroxide primarily targets chemical reactions where it acts as a reactant or a catalyst. It is particularly used in the field of heterogeneous catalysis .

Mode of Action

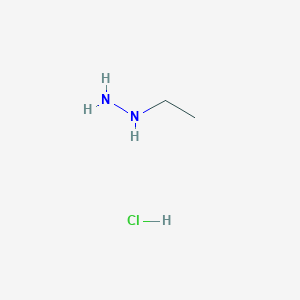

Praseodymium hydroxide can react with acids to produce praseodymium salts. For instance, it reacts with acetic acid to form praseodymium(III) acetate and water . This reaction can be represented as follows:

Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2OPr(OH)_3 + 3CH_3COOH \rightarrow Pr(CH_3CO_2)_3 + 3H_2O Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2O

Biochemical Pathways

For instance, it is used as a support for gold nano-species in the water-gas shift reaction (WGSR) and CO oxidation .

Pharmacokinetics

Its solubility and reactivity play a significant role in its behavior in various environments .

Result of Action

The reaction of Praseodymium hydroxide with acids results in the formation of praseodymium salts, which have various applications in different fields . In the field of catalysis, Praseodymium hydroxide can promote the dispersion and stabilization of gold species, contributing to the design and preparation of active and stable catalysts .

Action Environment

The action of Praseodymium hydroxide can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, its solubility in water is virtually negligible , which can affect its reactivity in aqueous solutions.

Propiedades

IUPAC Name |

praseodymium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

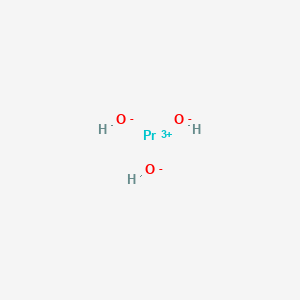

[OH-].[OH-].[OH-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936978 | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16469-16-2 | |

| Record name | Praseodymium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.